2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methylpyrimidine-5-carboxylic acid
Overview
Description
2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methylpyrimidine-5-carboxylic acid is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methylpyrimidine-5-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the pyrimidine ring separately, followed by their coupling. The tert-butoxycarbonyl group is introduced to protect the amine functionality during the synthesis.
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Formation of Pyrimidine Ring: The pyrimidine ring is often synthesized via a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Coupling Reaction: The piperidine and pyrimidine rings are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of inhibitors for various enzymes and receptors.
Protein Degradation: The compound is employed as a linker in the design of PROTACs (Proteolysis Targeting Chimeras), which are used for targeted protein degradation.
Chemical Biology: It serves as a building block in the synthesis of chemical probes for studying biological pathways and mechanisms.
Industrial Chemistry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methylpyrimidine-5-carboxylic acid depends on its application. In the context of PROTACs, the compound acts as a linker that brings the target protein and the E3 ubiquitin ligase into proximity, facilitating the ubiquitination and subsequent degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- **1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline
- **2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
- **2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
Uniqueness
2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methylpyrimidine-5-carboxylic acid is unique due to its specific combination of a piperidine ring, a pyrimidine ring, and a Boc protecting group. This structure provides it with distinct chemical properties and reactivity, making it particularly useful in the synthesis of complex molecules and in the development of targeted protein degradation strategies.
Properties
IUPAC Name |
4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-10-12(14(20)21)9-17-13(18-10)11-5-7-19(8-6-11)15(22)23-16(2,3)4/h9,11H,5-8H2,1-4H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKFSQXBQJJLDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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